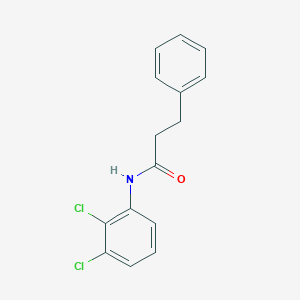
N-(2,3-dichlorophenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-3-phenylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control the growth of weeds. DCPA belongs to the family of amide herbicides and is known for its selective action on grassy weeds. The chemical formula of DCPA is C15H12Cl2NO, and its molecular weight is 305.17 g/mol.
Wirkmechanismus
N-(2,3-dichlorophenyl)-3-phenylpropanamide acts by inhibiting the growth of weeds by interfering with the synthesis of lipids in the plant cells. Specifically, N-(2,3-dichlorophenyl)-3-phenylpropanamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and can persist in soil and water for extended periods. N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to have low mobility in soil and is not expected to leach into groundwater.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-3-phenylpropanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, N-(2,3-dichlorophenyl)-3-phenylpropanamide has a well-understood mode of action, which allows for precise control of its effects on plant growth.
However, N-(2,3-dichlorophenyl)-3-phenylpropanamide also has some limitations for use in laboratory experiments. Its selectivity for grassy weeds may limit its usefulness in studies involving broadleaf plants. Additionally, N-(2,3-dichlorophenyl)-3-phenylpropanamide can be difficult to dissolve in water, which can make it challenging to administer in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2,3-dichlorophenyl)-3-phenylpropanamide. One area of interest is the development of new formulations of N-(2,3-dichlorophenyl)-3-phenylpropanamide that are more effective and environmentally friendly. Additionally, research could focus on the use of N-(2,3-dichlorophenyl)-3-phenylpropanamide in combination with other herbicides to improve weed control in crops. Finally, more studies are needed to investigate the long-term effects of N-(2,3-dichlorophenyl)-3-phenylpropanamide on soil and water quality.
Synthesemethoden
N-(2,3-dichlorophenyl)-3-phenylpropanamide can be synthesized by the reaction of 2,3-dichlorobenzoyl chloride with 3-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields N-(2,3-dichlorophenyl)-3-phenylpropanamide as a white crystalline solid with a melting point of 95-97°C.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-3-phenylpropanamide has been extensively studied for its herbicidal properties and its effects on the environment. Several studies have investigated the efficacy of N-(2,3-dichlorophenyl)-3-phenylpropanamide in controlling the growth of weeds in various crops such as soybeans, corn, and cotton. N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to be effective against a wide range of grassy weeds, including annual bluegrass, barnyardgrass, and crabgrass.
Eigenschaften
CAS-Nummer |
6162-17-0 |
|---|---|
Produktname |
N-(2,3-dichlorophenyl)-3-phenylpropanamide |
Molekularformel |
C15H13Cl2NO |
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-12-7-4-8-13(15(12)17)18-14(19)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
InChI-Schlüssel |
DOWQTIRZAPUFHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)







